![molecular formula C11H14N2O B14374834 1-[Cyclopropyl(phenyl)methyl]urea CAS No. 91180-83-5](/img/structure/B14374834.png)
1-[Cyclopropyl(phenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Cyclopropyl(phenyl)methyl]urea is an organic compound with the molecular formula C11H14N2O It consists of a cyclopropyl group, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[Cyclopropyl(phenyl)methyl]urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of cyclopropylamine with phenyl isocyanate in an organic solvent under mild conditions can yield the desired product . Another method involves the reaction of cyclopropyl(phenyl)methylamine with phosgene or its derivatives to form the corresponding urea derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and environmentally friendly processes. One such method is the reaction of amines with potassium isocyanate in water, which avoids the use of organic solvents and provides high yields . This method is scalable and suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
1-[Cyclopropyl(phenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropyl and phenyl groups.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
1-[Cyclopropyl(phenyl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Cyclopropyl(phenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[Cyclopropyl(phenyl)methyl]urea can be compared with other similar compounds, such as:
Cyclopropylurea: Lacks the phenyl group, leading to different chemical and biological properties.
Phenylurea: Lacks the cyclopropyl group, resulting in different reactivity and applications.
N-Substituted Ureas: Various derivatives with different substituents on the nitrogen atom, leading to a wide range of properties and uses.
The uniqueness of this compound lies in its combination of the cyclopropyl and phenyl groups, which impart distinct chemical and biological characteristics.
Properties
CAS No. |
91180-83-5 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
[cyclopropyl(phenyl)methyl]urea |
InChI |
InChI=1S/C11H14N2O/c12-11(14)13-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H3,12,13,14) |
InChI Key |
WEDYHOYRUDMURU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


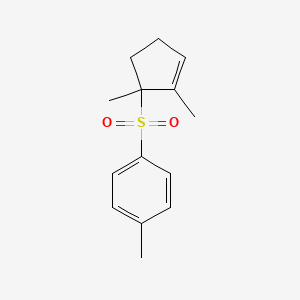
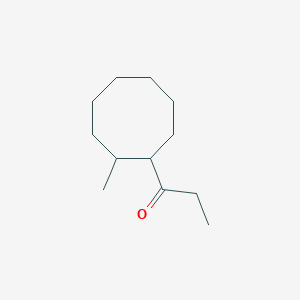
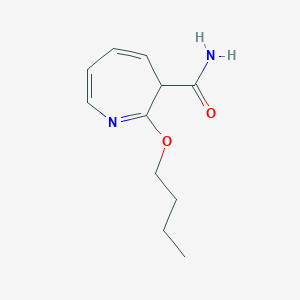

![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
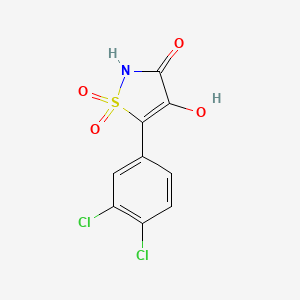
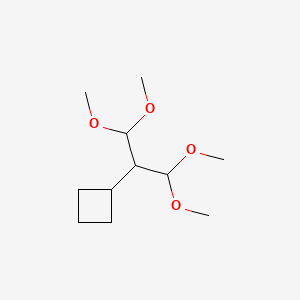
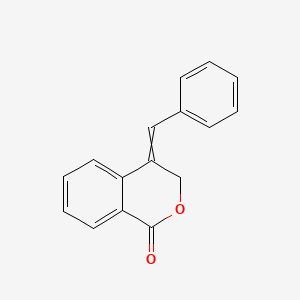
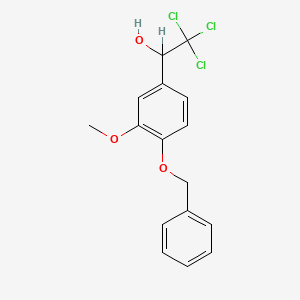
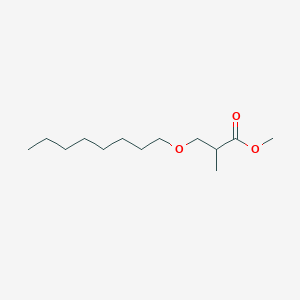
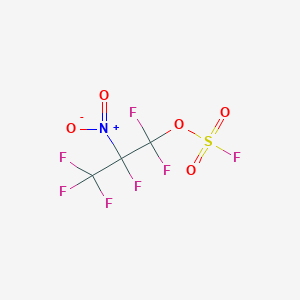
![2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine](/img/structure/B14374839.png)
![1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14374841.png)
![O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate](/img/structure/B14374849.png)
